![molecular formula C25H52N2O4 B15345677 Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]- CAS No. 61702-64-5](/img/structure/B15345677.png)
Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-
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Overview
Description
Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-, also known as N-[(2-[bis(2-hydroxyethyl)amino]ethoxy)methyl]octadecanamide, is a chemical compound with the molecular formula C24H49NO4. It is a derivative of octadecanamide, which is a fatty acid amide, and it contains hydroxyl groups that make it a hydrophilic molecule.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with octadecanoic acid. The acid is first converted to its acid chloride using thionyl chloride, followed by reaction with 2,2'-[(2-hydroxyethyl)imino]diethanol to form the desired amide.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors and controlled conditions to ensure the purity and yield of the compound. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Ethers, esters, and other functionalized derivatives.
Scientific Research Applications
Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]- is a synthetic compound belonging to the amide class, characterized by a long hydrophobic octadecane chain and a bis(2-hydroxyethyl)amino group, with a molecular weight of approximately 444.69 g/mol. This unique structure gives it surfactant properties and enhances its solubility in aqueous environments, allowing for potential interactions with biological membranes.
Applications
Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]- has potential applications in various fields:
- Cosmetics It is used as an emulsifier.
- Pharmaceuticals Its interactions with biological membranes suggest it can modulate membrane fluidity and permeability, which may be crucial in drug delivery applications to facilitate the transport of therapeutic agents across lipid bilayers.
- HPLC It can be analyzed by reverse phase (RP) HPLC method with simple conditions . It can be used with acetonitrile, water, and phosphoric acid as a mobile phase . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . It is suitable for pharmacokinetics .
Chemical Reactivity and Synthesis
The chemical reactivity of Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]- is attributed to its functional groups. It can undergo reactions typical of amides, such as hydrolysis in acidic or basic conditions, leading to the formation of the corresponding acid and amine. It may also participate in acylation reactions or form complexes with metal ions due to the presence of nitrogen and oxygen atoms in its structure.
The synthesis of Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]- typically involves the reaction of octadecanoyl chloride with bis(2-hydroxyethyl)amine in a suitable solvent under controlled conditions.
Mechanism of Action
The compound exerts its effects through its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. Its molecular targets include cell membranes and lipid bilayers, where it can disrupt or stabilize structures. The pathways involved include membrane fusion, vesicle formation, and lipid signaling.
Comparison with Similar Compounds
N-[(2-hydroxyethyl)octadecanamide]: Similar in structure but lacks the bis(2-hydroxyethyl)amino group.
N-[(2-hydroxyethyl)hexadecanamide]: A shorter chain analog with similar properties.
N-[(2-hydroxyethyl)oleamide]: Contains an unsaturated fatty acid chain.
Uniqueness: Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-, is unique due to its bis(2-hydroxyethyl)amino group, which provides additional hydrophilic character and potential for more complex interactions compared to its analogs.
Biological Activity
Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]- (CAS No. 61702-64-5) is a complex organic compound known for its unique structure and potential biological activities. It is a derivative of octadecanamide, characterized by a long hydrocarbon chain and functional groups that enhance its hydrophilicity and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.
- Molecular Formula : C24H49NO4
- Molecular Weight : 444.7 g/mol
- IUPAC Name : N-[2-[bis(2-hydroxyethyl)amino]ethoxymethyl]octadecanamide
- CAS Number : 61702-64-5
Property | Value |
---|---|
Molecular Formula | C24H49NO4 |
Molecular Weight | 444.7 g/mol |
IUPAC Name | N-[2-[bis(2-hydroxyethyl)amino]ethoxymethyl]octadecanamide |
CAS Number | 61702-64-5 |
Biological Activities
The biological activities of Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]- can be categorized into several key areas:
1. Cell Membrane Interaction
Research indicates that this compound integrates into lipid membranes, influencing membrane fluidity and permeability. This interaction can affect various cellular processes, including signaling pathways and transport mechanisms.
2. Antimicrobial Properties
Octadecanamide has shown potential antimicrobial effects in vitro. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains, suggesting possible applications in developing new antimicrobial agents.
3. Therapeutic Potential
Investigations into the therapeutic applications of this compound are ongoing, particularly in relation to metabolic disorders and inflammatory conditions. Its unique structure allows it to interact with specific molecular targets within biological systems.
Table 2: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Cell Membrane Interaction | Modulates membrane dynamics and permeability | |
Antimicrobial Activity | Inhibits growth of certain bacterial strains | |
Therapeutic Applications | Explored for potential treatments of metabolic disorders |
Case Studies
Several case studies have highlighted the biological effects of Octadecanamide:
Study on Membrane Interaction
A study investigated how Octadecanamide integrates into lipid bilayers. The findings suggested that it significantly affects membrane permeability and fluidity, which could influence cellular signaling and transport processes.
Antimicrobial Efficacy
In vitro experiments demonstrated that Octadecanamide could inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's antimicrobial properties indicate its potential use in medical applications as an antimicrobial agent.
Properties
CAS No. |
61702-64-5 |
---|---|
Molecular Formula |
C25H52N2O4 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
N-[2-[bis(2-hydroxyethyl)amino]ethoxymethyl]octadecanamide |
InChI |
InChI=1S/C25H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)26-24-31-23-20-27(18-21-28)19-22-29/h28-29H,2-24H2,1H3,(H,26,30) |
InChI Key |
ZFTNSSDKWRIVEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCOCCN(CCO)CCO |
Origin of Product |
United States |
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